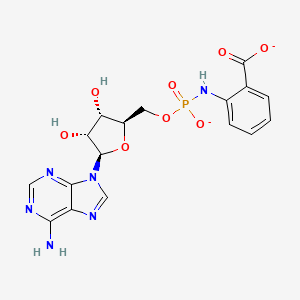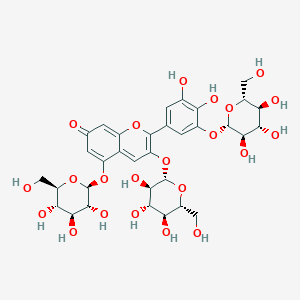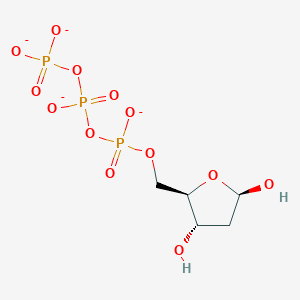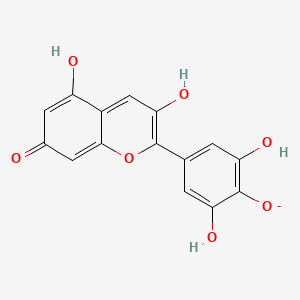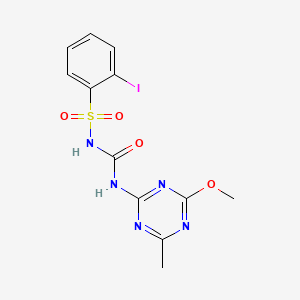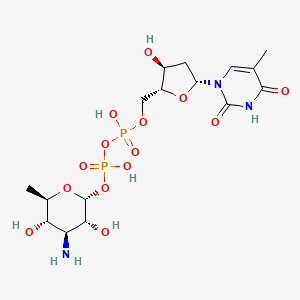
dTDP-3-amino-3,6-dideoxy-alpha-D-glucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DTDP-3-amino-3,6-dideoxy-alpha-D-glucose is a dTDP-sugar having 3-amino-3,6-dideoxy-alpha-D-glucose as the sugar component. It derives from a dTDP-D-glucose. It is a conjugate acid of a dTDP-3-azaniumyl-3,6-dideoxy-alpha-D-glucose(1-).
Aplicaciones Científicas De Investigación
Enzymatic Synthesis and Structural Analysis
- Enzymatic Roles and Structural Analysis: dTDP-3-amino-3,6-dideoxy-alpha-D-glucose is an unusual dideoxy sugar found in the O-antigens of various bacteria. It is part of a biosynthetic pathway involving enzymes like QdtC, a CoA-dependent N-acetyltransferase, and QdtB, a PLP-dependent aminotransferase. QdtC catalyzes the acetylation of the sugar amino group, and QdtB plays a role in the production of dTDP-Quip3NAc, as demonstrated through crystallographic studies (Thoden, Cook, Schäffer, Messner, & Holden, 2009); (Thoden, Schäffer, Messner, & Holden, 2009).
Biosynthetic Pathway Elucidation
- Biosynthesis in Bacteria: The biosynthesis of dTDP-alpha-D-Quip3NAc (dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose) in organisms like Thermoanaerobacterium thermosaccharolyticum involves multiple enzymes. These include transferase, dehydratase, isomerase, transaminase, and transacetylase, with the process revealing parallels to the biosynthesis of dTDP-alpha-D-Fucp3NAc in other bacteria. This pathway is crucial for the production of nucleotide-activated sugars found in bacterial cell surface layers and antibiotics (Pföstl, Zayni, Hofinger, Kosma, Schäffer, & Messner, 2008).
Application in Biochemical Engineering
- Engineering E. coli for Glycoside Synthesis: Escherichia coli has been engineered to produce dTDP-sugars like dTDP-4-amino 4,6-dideoxy-D-galactose and dTDP-3-amino 3,6-dideoxy-D-galactose, which are then used to conjugate with flavonoids. This modification allows the synthesis of novel compounds with potential biological activities, demonstrating the application in the production of unnatural compounds for pharmaceutical uses (Pandey, Parajuli, Chu, Darsandhari, & Sohng, 2015).
Structural Insights and Mechanistic Studies
- Structural and Functional Characterization: Studies have been conducted on enzymes like WlaRD from Campylobacter jejuni and QdtF from Providencia alcalifaciens, which are involved in the biosynthesis of sugars like dTDP-Qui3NFo. These studies provide insights into enzyme mechanisms, substrate specificity, and the roles of various amino acid residues in enzymatic reactions, contributing to our understanding of bacterial virulence and potential targets for antibiotics (Thoden, Goneau, Gilbert, & Holden, 2013); (Woodford, Thoden, & Holden, 2015).
Propiedades
Nombre del producto |
dTDP-3-amino-3,6-dideoxy-alpha-D-glucose |
|---|---|
Fórmula molecular |
C16H27N3O14P2 |
Peso molecular |
547.34 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C16H27N3O14P2/c1-6-4-19(16(24)18-14(6)23)10-3-8(20)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)11(17)12(21)7(2)30-15/h4,7-13,15,20-22H,3,5,17H2,1-2H3,(H,25,26)(H,27,28)(H,18,23,24)/t7-,8+,9-,10-,11+,12-,13-,15-/m1/s1 |
Clave InChI |
KVYJLJOGNUNRJK-HALQBZCBSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)N)O |
SMILES canónico |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)N)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



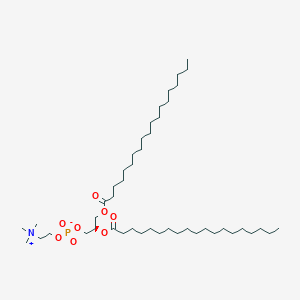
![[(2R)-2-ethenoxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1262977.png)
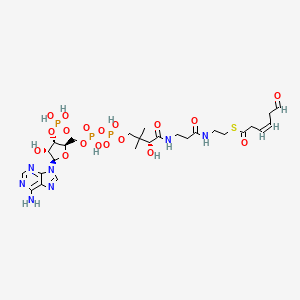
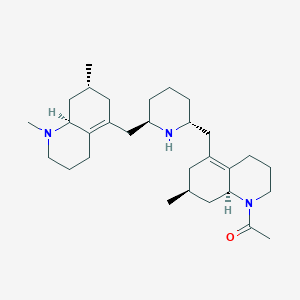
![(7E,9S,10S,11S,12E,14S,16E,20S,21S,22Z,24E,26Z)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone](/img/structure/B1262980.png)
![(2R,4R,5S,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B1262981.png)
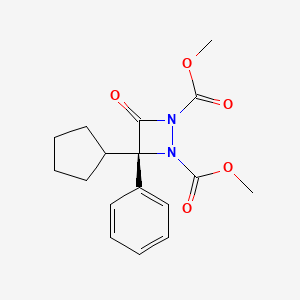
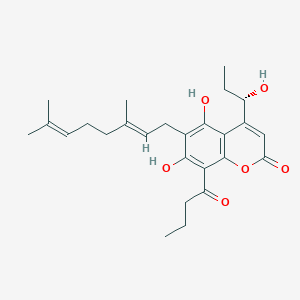
![1-(3-Carboxypropyl)-9-(dimethylamino)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1262986.png)
